![molecular formula C12H13ClN2O2 B3082802 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride CAS No. 1134483-46-7](/img/structure/B3082802.png)
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride
Overview
Description
The compound “4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride” is a derivative of imidazole, which is a heterocyclic compound . The imidazole ring is a common feature in many important biological molecules, including histidine and histamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring attached to a benzene ring via a methylene (-CH2-) group, with a carboxylic acid (-COOH) group also attached to the benzene ring . The presence of the imidazole ring and the carboxylic acid group could result in interesting chemical properties, such as the ability to participate in hydrogen bonding .Chemical Reactions Analysis
As for the chemical reactions, the imidazole ring is aromatic and relatively stable, but can act as a nucleophile in certain conditions . The carboxylic acid group can undergo typical acid-base reactions, and can also be converted into other functional groups such as esters and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups . Generally, compounds with imidazole rings and carboxylic acid groups are polar and can form hydrogen bonds .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study utilized LC-MS/MS to investigate the degradation processes of nitisinone, a compound with applications in treating hereditary metabolic diseases, revealing insights into its stability and degradation products (Barchańska et al., 2019). This research could inform the stability and environmental impact assessments of similar compounds.
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
This review explores the environmental impact of parabens, offering insights into the persistence and biodegradability of chemical compounds in water systems (Haman et al., 2015). Understanding such environmental interactions is critical for assessing the ecological safety of chemical compounds.
Imidazole Derivatives and Their Antitumor Activity
The review on imidazole derivatives, including their synthesis and antitumor activities, provides a comprehensive overview of the therapeutic potential of these compounds (Iradyan et al., 2009). This could guide research into analogous compounds for cancer treatment.
DNA Minor Groove Binder Hoechst 33258 and Its Analogues
Research on Hoechst 33258 and its analogues focuses on their applications in biology and medicine, particularly for DNA staining and analysis (Issar & Kakkar, 2013). Such studies underscore the importance of chemical compounds in facilitating biological research.
Medicinal Perspectives of Mannich Bases of Benzimidazole Derivatives
The review highlights the synthesis and biological activities of Mannich bases of benzimidazole derivatives, emphasizing their significance in medicinal chemistry (Vasuki et al., 2021). This suggests avenues for developing new therapeutic agents from similar compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-9-13-6-7-14(9)8-10-2-4-11(5-3-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFQRHZPDXWIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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